![molecular formula C14H12ClN3O5S B13393825 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride is a complex organic compound with the molecular formula C14H12ClN3O5S. This compound is known for its unique chemical structure, which includes a sulfonyl chloride group, a nitrophenyl group, and a ureido linkage. It is used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
The synthesis of 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds and potential inhibition of enzyme activity. The nitrophenyl group may also participate in electron transfer reactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride include other benzenesulfonyl chlorides and nitrophenyl derivatives. For example:
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride: Similar structure but with a different position of the nitro group, leading to variations in reactivity and biological activity.
4-(3,3-Dimethyl-ureido)-2-methyl-benzenesulfonyl chloride: Contains a dimethyl-ureido group instead of a nitrophenyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research .
Propriétés
Formule moléculaire |
C14H12ClN3O5S |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
2-methyl-4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9-8-11(4-7-13(9)24(15,22)23)17-14(19)16-10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H2,16,17,19) |
Clé InChI |
GMZYOYACEIZLDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


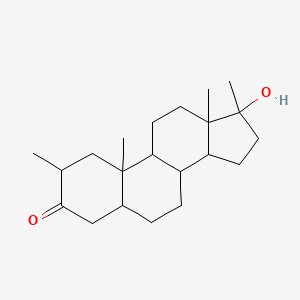
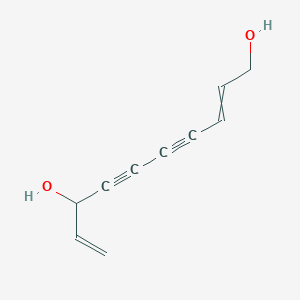

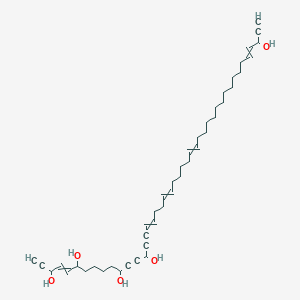
![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)


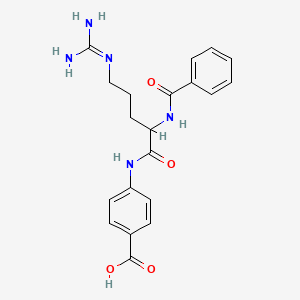

![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)
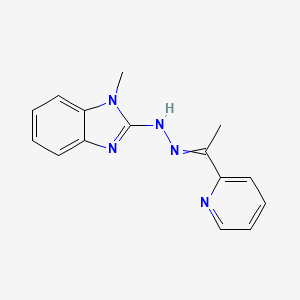

![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
